molecular formula C30H30N2O7 B15172881 (2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid

(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid

Cat. No.: B15172881
M. Wt: 530.6 g/mol
InChI Key: XSQDFTOCAQDWBZ-IQHZPMLTSA-N
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Description

(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furochromen ring, a piperidine ring, and a phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid typically involves multiple steps:

    Formation of the furochromen ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation of the piperidine ring: The piperidine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling of the furochromen and piperidine rings: This step is achieved through a condensation reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Attachment of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the product using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Chemistry

In chemistry, (2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its complex structure. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]propanoic acid
  • (2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]butanoic acid

Uniqueness

The uniqueness of (2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid lies in its specific combination of functional groups and rings. This structure provides distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the furochromen ring may confer unique binding properties and reactivity compared to other compounds with different ring systems.

Properties

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

(2R)-2-phenyl-2-[[1-[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C30H30N2O7/c1-16-18(3)38-24-15-25-21(13-20(16)24)17(2)22(30(37)39-25)14-26(33)32-12-8-7-11-23(32)28(34)31-27(29(35)36)19-9-5-4-6-10-19/h4-6,9-10,13,15,23,27H,7-8,11-12,14H2,1-3H3,(H,31,34)(H,35,36)/t23?,27-/m1/s1

InChI Key

XSQDFTOCAQDWBZ-IQHZPMLTSA-N

Isomeric SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCCC4C(=O)N[C@H](C5=CC=CC=C5)C(=O)O)C)C

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCCC4C(=O)NC(C5=CC=CC=C5)C(=O)O)C)C

Origin of Product

United States

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